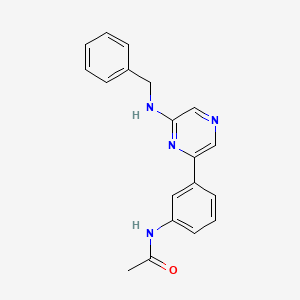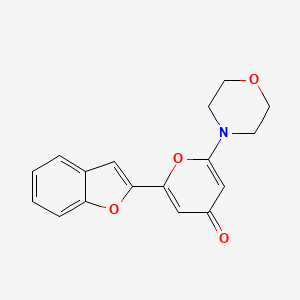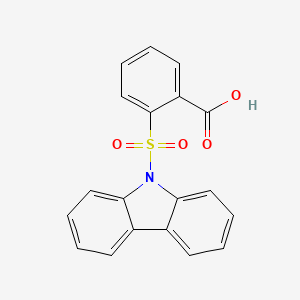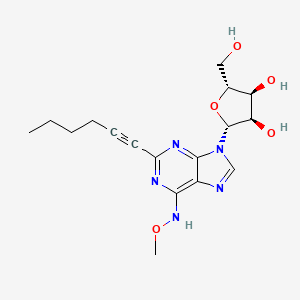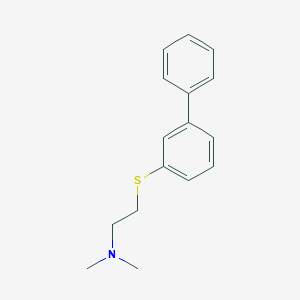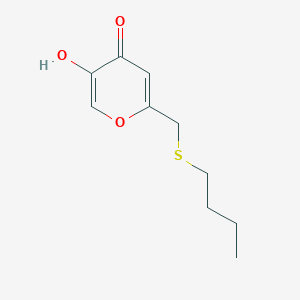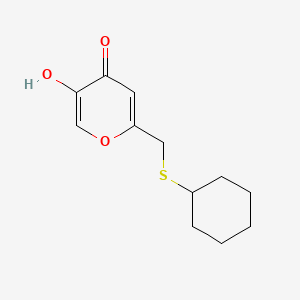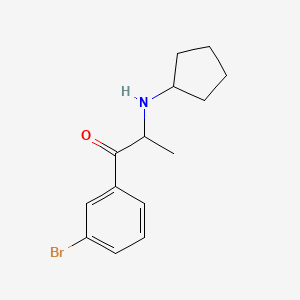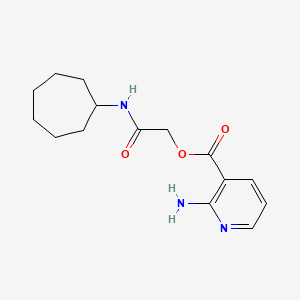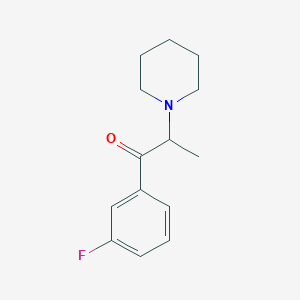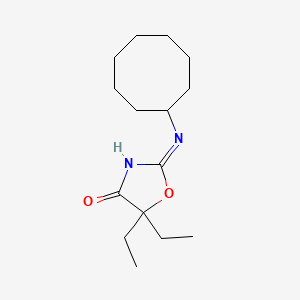
2-(N-Pyrrolidinyl)-3''-methylpropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-Pyrrolidinyl)-3’-methylpropiophenone is a synthetic compound that belongs to the class of cathinones, which are structurally similar to amphetamines. This compound is characterized by the presence of a pyrrolidine ring attached to the propiophenone structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Pyrrolidinyl)-3’-methylpropiophenone typically involves the reaction of propiophenone with pyrrolidine under specific conditions. One common method includes the use of a base-mediated diastereoselective cycloaddition reaction. For example, ortho-tosylaminophenyl-substituted para-quinone methides can react with 3-chlorooxindoles to form pyrrolidinyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(N-Pyrrolidinyl)-3’-methylpropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be replaced or modified by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its effects on biological systems, particularly its stimulant properties.
Medicine: Explored for potential therapeutic uses, including as a stimulant or antidepressant.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of 2-(N-Pyrrolidinyl)-3’-methylpropiophenone involves its interaction with the central nervous system. It is believed to act by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation and mood enhancement .
相似化合物的比较
Similar Compounds
Methcathinone: Another cathinone derivative with similar stimulant properties.
Mephedrone: Known for its euphoric and stimulant effects.
Ethylone: A synthetic cathinone with empathogenic effects.
Uniqueness
2-(N-Pyrrolidinyl)-3’-methylpropiophenone is unique due to its specific structural configuration, which includes a pyrrolidine ring.
属性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO/c1-12-7-6-8-14(11-12)15(17)13(2)16-9-4-3-5-10-16/h6-8,11,13H,3-5,9-10H2,1-2H3 |
InChI 键 |
VMEDIUSDIYRUSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C(C)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



